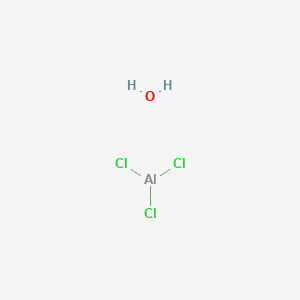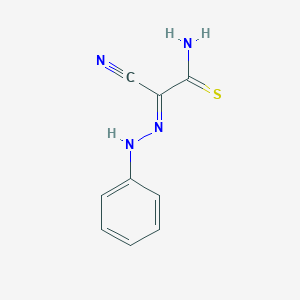
2-Cyano-2-(phenyl-hydrazono)-thioacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-(phenyl-hydrazono)-thioacetamide, also known as CPTH, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a small molecule inhibitor that has been shown to have anticancer, anti-inflammatory, and antiviral properties.
Mechanism Of Action
2-Cyano-2-(phenyl-hydrazono)-thioacetamide inhibits the activity of HDACs by binding to the zinc ion in the active site of the enzyme. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and reduced gene expression. By inhibiting HDAC activity, 2-Cyano-2-(phenyl-hydrazono)-thioacetamide promotes the acetylation of histone proteins, leading to a more relaxed chromatin structure and increased gene expression. This, in turn, leads to the induction of apoptosis in cancer cells.
2-Cyano-2-(phenyl-hydrazono)-thioacetamide also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral products, and oxidative stress. By inhibiting the activity of NF-κB, 2-Cyano-2-(phenyl-hydrazono)-thioacetamide reduces the production of pro-inflammatory cytokines and promotes an anti-inflammatory response.
Biochemical And Physiological Effects
2-Cyano-2-(phenyl-hydrazono)-thioacetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-Cyano-2-(phenyl-hydrazono)-thioacetamide induces apoptosis by activating the caspase cascade and promoting the release of cytochrome c from the mitochondria. 2-Cyano-2-(phenyl-hydrazono)-thioacetamide also inhibits the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA).
In immune cells, 2-Cyano-2-(phenyl-hydrazono)-thioacetamide reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). 2-Cyano-2-(phenyl-hydrazono)-thioacetamide also reduces the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation.
Advantages And Limitations For Lab Experiments
2-Cyano-2-(phenyl-hydrazono)-thioacetamide is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. 2-Cyano-2-(phenyl-hydrazono)-thioacetamide has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new therapeutics.
However, 2-Cyano-2-(phenyl-hydrazono)-thioacetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare stock solutions. 2-Cyano-2-(phenyl-hydrazono)-thioacetamide also has low bioavailability and a short half-life in vivo, which can limit its effectiveness in animal models.
Future Directions
There are several future directions for research on 2-Cyano-2-(phenyl-hydrazono)-thioacetamide. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and half-life in vivo. Another direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its antiviral activity against HIV and HCV.
Synthesis Methods
The synthesis of 2-Cyano-2-(phenyl-hydrazono)-thioacetamide involves the reaction of thioacetamide with phenylhydrazine and cyanogen bromide. The reaction yields a yellow crystalline solid that is further purified by recrystallization. The purity of the compound is confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.
Scientific Research Applications
2-Cyano-2-(phenyl-hydrazono)-thioacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer activity by inhibiting the activity of histone deacetylases (HDACs) and inducing apoptosis in cancer cells. 2-Cyano-2-(phenyl-hydrazono)-thioacetamide has also been found to have anti-inflammatory properties by inhibiting the activity of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines. Additionally, 2-Cyano-2-(phenyl-hydrazono)-thioacetamide has been shown to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
properties
CAS RN |
1733-04-6 |
|---|---|
Product Name |
2-Cyano-2-(phenyl-hydrazono)-thioacetamide |
Molecular Formula |
C9H8N4S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
(1E)-2-amino-N-anilino-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C9H8N4S/c10-6-8(9(11)14)13-12-7-4-2-1-3-5-7/h1-5,12H,(H2,11,14)/b13-8+ |
InChI Key |
XUOXEDOPLLUZBF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C#N)/C(=S)N |
SMILES |
C1=CC=C(C=C1)NN=C(C#N)C(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C#N)C(=S)N |
solubility |
20.9 [ug/mL] |
synonyms |
2-cyano-2-(phenylhydrazono)ethanethioamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



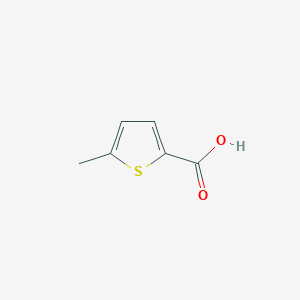
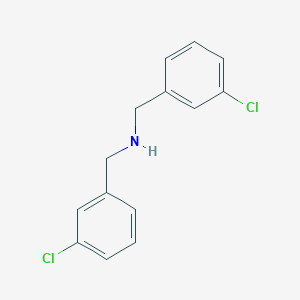
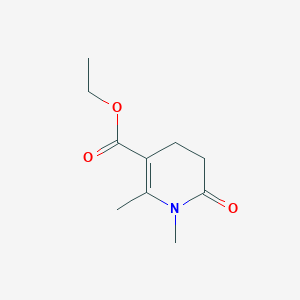
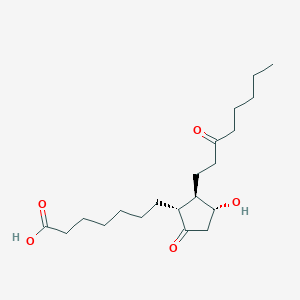
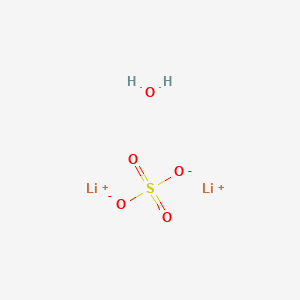

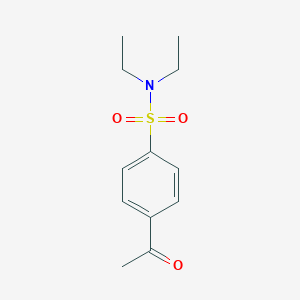
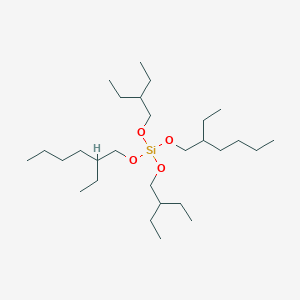
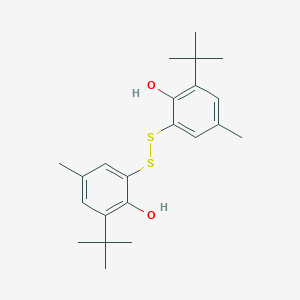
![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)
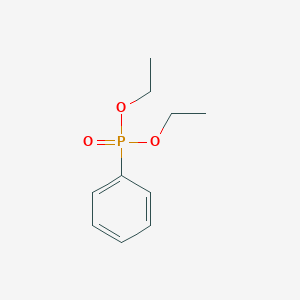
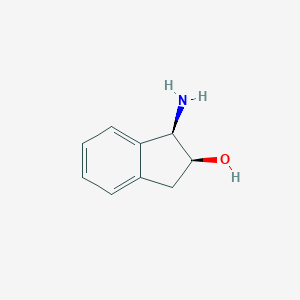
![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)
